molecular formula C14H13NO3 B1450134 [3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone CAS No. 213386-94-8

[3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone

Cat. No. B1450134
M. Wt: 243.26 g/mol
InChI Key: VSIKOBVZRYFUFG-UHFFFAOYSA-N
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Description

[3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 3-MeO-4'-MeO-α-PVP or MOPVP. It is a synthetic cathinone that belongs to the pyrrolidine class of compounds. The purpose of

Scientific Research Applications

Synthesis and Antimicrobial Activity

3-(Methoxymethoxy)phenylmethanone derivatives have been synthesized and explored for their antimicrobial properties. For instance, a series of related compounds demonstrated significant antimicrobial activity, with some showing comparable effectiveness to standard drugs like ciprofloxacin and fluconazole. Notably, derivatives containing the methoxy group displayed enhanced antimicrobial potency (Kumar, 2012).

Crystal and Molecular Structure Analysis

Detailed structural analysis has been conducted on compounds closely related to 3-(Methoxymethoxy)phenylmethanone. For example, studies involving X-ray diffraction have been pivotal in elucidating the molecular structures of these compounds, providing insight into their crystalline forms and molecular conformations (Lakshminarayana, 2009).

Electronic and Optical Properties

Research has also focused on the electronic and optical characteristics of related compounds. Investigations into the spectroscopic properties, including absorption, excitation, and fluorescence, have revealed interesting behaviors of these compounds in various solvents. These studies are often complemented by quantum chemistry calculations, offering a deeper understanding of their electronic structures and potential applications in fields like materials science (Al-Ansari, 2016).

Computational Chemistry and Material Science

Computational methods, including density functional theory (DFT), have been employed to predict and analyze the molecular structures and properties of these compounds. This approach provides valuable insights into their physicochemical properties, molecular electrostatic potentials, and frontier molecular orbitals. Such studies are crucial for understanding the reactivity and stability of these compounds, potentially leading to novel applications in material science and nanotechnology (Huang, 2021).

properties

IUPAC Name

[3-(methoxymethoxy)phenyl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-6-2-4-11(8-13)14(16)12-5-3-7-15-9-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIKOBVZRYFUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Methoxymethoxy)phenyl](pyridin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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